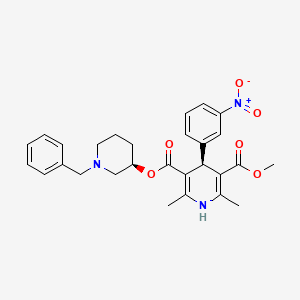
(3R,4'S)-Benidipine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4'S)-Benidipine HCl is a calcium channel blocker that is used in the treatment of hypertension and angina pectoris. It is a chiral compound that is synthesized through a specific method to obtain the desired enantiomer.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (3R,4'S)-Benidipine HCl involves the condensation of 1,4-dihydropyridine with a substituted benzyl chloride followed by resolution of the resulting racemic mixture. The resolution is achieved using chiral resolution agents such as tartaric acid or di-p-toluoyl-L-tartaric acid.
Starting Materials
1,4-dihydropyridine, Substituted benzyl chloride, Chiral resolution agent (e.g. tartaric acid or di-p-toluoyl-L-tartaric acid)
Reaction
Condensation of 1,4-dihydropyridine with substituted benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the racemic mixture of (3R,4'S)-Benidipine, Resolution of the racemic mixture using a chiral resolution agent such as tartaric acid or di-p-toluoyl-L-tartaric acid to obtain the desired enantiomer, Conversion of the enantiomer to the hydrochloride salt by treatment with hydrochloric acid
Mécanisme D'action
(3R,4'S)-Benidipine HCl is a calcium channel blocker that works by blocking the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes. This leads to relaxation of the smooth muscle cells, resulting in vasodilation and a reduction in blood pressure. Additionally, (3R,4'S)-Benidipine HCl has been shown to have a cardioprotective effect by reducing oxidative stress and improving endothelial function.
Effets Biochimiques Et Physiologiques
In addition to its antihypertensive and cardioprotective effects, (3R,4'S)-Benidipine HCl has been shown to have other biochemical and physiological effects. It has been shown to have a beneficial effect on glucose metabolism, improving insulin sensitivity and reducing the risk of type 2 diabetes. Additionally, (3R,4'S)-Benidipine HCl has been shown to have a neuroprotective effect, reducing the risk of cognitive decline and dementia.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3R,4'S)-Benidipine HCl in lab experiments include its potent antihypertensive effect, cardioprotective effect, and its ability to improve glucose metabolism and reduce the risk of cognitive decline. However, there are also some limitations to using (3R,4'S)-Benidipine HCl in lab experiments. These include the potential for drug interactions with other medications and the need for careful monitoring of blood pressure and cardiac function.
Orientations Futures
There are several future directions for research on (3R,4'S)-Benidipine HCl. One area of research is the potential use of (3R,4'S)-Benidipine HCl in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias. Another area of research is the potential use of (3R,4'S)-Benidipine HCl in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanisms underlying the beneficial effects of (3R,4'S)-Benidipine HCl on glucose metabolism and cognitive function.
Applications De Recherche Scientifique
(3R,4'S)-Benidipine HCl has been extensively studied for its potential therapeutic applications. It has been shown to have a potent antihypertensive effect and is effective in reducing blood pressure in patients with hypertension. It has also been shown to have a cardioprotective effect, reducing the risk of cardiovascular events such as myocardial infarction and stroke. Additionally, (3R,4'S)-Benidipine HCl has been studied for its potential use in the treatment of angina pectoris, as it has been shown to improve myocardial oxygen supply and demand balance.
Propriétés
IUPAC Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-BVAGGSTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

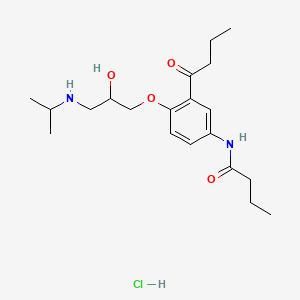
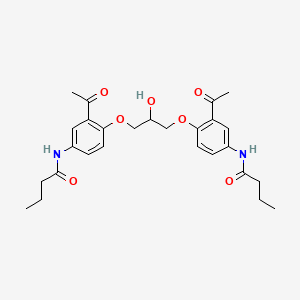
![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)
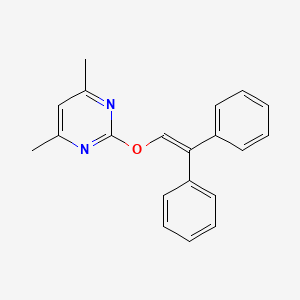
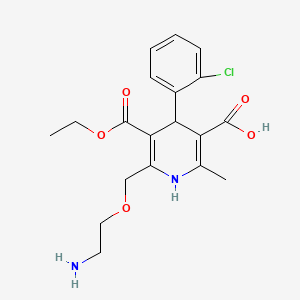
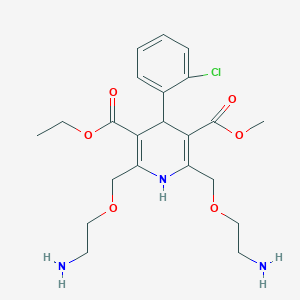
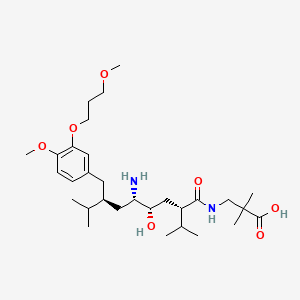
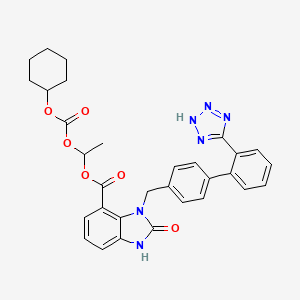
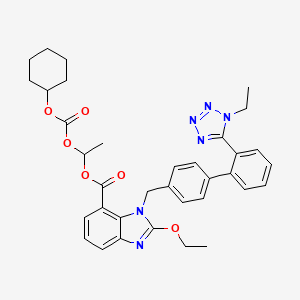
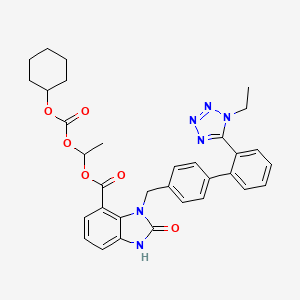

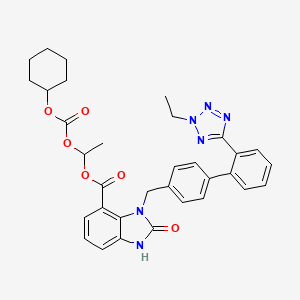

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)